molecular formula C9H14N2O B2896696 1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde CAS No. 1247982-17-7

1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2896696
CAS No.: 1247982-17-7
M. Wt: 166.224
InChI Key: RMKZJMBZNZAFKE-UHFFFAOYSA-N
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Description

Historical Development and Research Significance

The synthesis of this compound represents a milestone in the evolution of pyrazole chemistry. Pyrazoles, first systematically studied by Ludwig Knorr in 1883, gained prominence due to their structural diversity and biological relevance. The introduction of alkyl and carbonyl substituents to the pyrazole core, as seen in this compound, became feasible through advancements in condensation and oxidation methodologies during the late 20th century.

A pivotal development was the adaptation of the Claisen-Schmidt condensation for pyrazole derivatives, enabling the efficient introduction of aldehyde groups. For instance, the compound’s synthesis often involves the reaction of 1-ethyl-3-isopropyl-1H-pyrazole-4-methanol with oxidizing agents such as manganese dioxide (MnO₂) in acetone, achieving moderate yields (~52%). The CAS registry number 1247982-17-7, assigned to this compound, reflects its formal recognition as a distinct chemical entity in the early 21st century.

Table 1: Key Historical Milestones in Pyrazole Chemistry

Year Development Relevance to Target Compound
1883 Knorr’s pioneering work on pyrazoles Established foundational synthesis methods
1959 Isolation of natural pyrazole derivatives Highlighted biological potential of pyrazoles
2000s Advances in Vilsmeier-Haack formylation Enabled efficient aldehyde group introduction
2010s Optimization of MnO₂-mediated oxidation Improved synthesis of 4-carbaldehyde derivatives

Position Within Pyrazole Chemistry Research Domain

This compound occupies a critical niche in pyrazole chemistry due to its dual functionality: the electron-withdrawing aldehyde group enhances reactivity for further derivatization, while the ethyl and isopropyl substituents modulate steric and electronic properties. These features make it a versatile intermediate for constructing complex molecules.

The compound’s structure aligns with trends in medicinal chemistry, where substituted pyrazoles are valued for their pharmacokinetic properties. For example, the isopropyl group improves lipophilicity, potentially enhancing blood-brain barrier permeability in drug candidates. Spectroscopic characterization, including ¹H NMR (δ 9.84 ppm for the aldehyde proton) and IR (C=O stretch at ~1689 cm⁻¹), confirms its structural integrity.

Table 2: Structural and Spectroscopic Data

Property Value Technique
Molecular Formula C₉H₁₄N₂O High-resolution mass spectrometry
¹H NMR (DMSO-d₆) δ 9.84 (s, CHO), 7.59 (s, CH) 400 MHz NMR
IR (KBr) 1689 cm⁻¹ (C=O) Fourier-transform IR

Properties

IUPAC Name

1-ethyl-3-propan-2-ylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-4-11-5-8(6-12)9(10-11)7(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKZJMBZNZAFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-3-isopropyl-1H-pyrazole with a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3) under controlled conditions . The reaction typically proceeds at room temperature, yielding the desired aldehyde.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production scale .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with biological macromolecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The nature of substituents on the pyrazole ring significantly influences physical, chemical, and biological properties. Below is a comparative analysis with key analogs:

Compound Name Substituents (1-/3-position) Molecular Weight (g/mol) Key Functional Groups Notable Properties/Activities
1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde Ethyl, isopropyl 166.22 Aldehyde High lipophilicity (predicted)
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde Ethyl, methyl 138.17 Aldehyde Lower steric hindrance
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Benzoyl, phenyl ~320–340 (derivatives) Aldehyde, aromatic Antioxidant/anti-inflammatory activity
1-(4-Substituted-phenyl)-3-(4-substituted-phenyl)-1H-pyrazole-4-carbaldehyde Aromatic groups >250 Aldehyde, aromatic Enhanced stability, tunable electronic properties
Key Observations:
  • Lipophilicity and Steric Effects : The isopropyl group in the target compound increases molecular weight and lipophilicity compared to the methyl-substituted analog (138.17 vs. 166.22 g/mol). This may enhance membrane permeability but reduce aqueous solubility .
  • Aromatic vs. Aliphatic Substituents : Benzoyl- and phenyl-substituted analogs (e.g., 4c and 4e in ) exhibit higher molecular weights and demonstrate significant antioxidant activity (IC50 values comparable to ascorbic acid). Their aromatic rings likely contribute to radical scavenging via conjugation effects, a feature absent in aliphatic-substituted derivatives .
  • Reactivity : All analogs retain the aldehyde group, enabling participation in condensation reactions. However, bulky substituents (e.g., benzoyl) may sterically hinder reactivity compared to smaller groups like ethyl or methyl .

Spectral and Analytical Data Comparison

  • IR Spectroscopy: The benzoyl-phenyl analog (4b) shows distinct peaks for C=O (1633 cm⁻¹), Ar-NO2 (1348 cm⁻¹), and CHO (2798 cm⁻¹) . Similar bands are expected in the target compound, though the absence of nitro or aromatic groups would alter the fingerprint region.
  • NMR Spectroscopy : In 4b, the aldehyde proton resonates at δ 9.17–9.24 ppm, while aromatic protons appear between δ 6.98–7.94 ppm . For 1-ethyl-3-isopropyl derivatives, upfield shifts for aliphatic protons (ethyl/isopropyl) and a downfield aldehyde signal (δ ~9–10 ppm) are anticipated.

Biological Activity

1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound characterized by a pyrazole ring with ethyl, isopropyl, and formyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The structure of this compound can be represented by the following molecular formula:

  • Molecular Formula: C₉H₁₄N₂O
  • IUPAC Name: 1-ethyl-3-propan-2-ylpyrazole-4-carbaldehyde
PropertyValue
Molecular Weight166.22 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
StructurePyrazole ring with aldehyde

Synthesis

The synthesis of this compound typically involves the reaction of 1-ethyl-3-isopropylpyrazole with a formylating agent, such as the Vilsmeier-Haack reagent (DMF and POCl₃). This method allows for controlled conditions to yield high purity and yield of the compound.

Biological Activity

Research has indicated that this compound exhibits various biological activities, making it a candidate for further investigation in medicinal applications.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, which may lead to the formation of covalent bonds with biological macromolecules.

Pharmacological Studies

Several studies have explored the pharmacological properties of this compound:

  • Antimicrobial Activity : In vitro studies have demonstrated that derivatives of pyrazole compounds can exhibit antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Some research suggests that pyrazole derivatives can modulate inflammatory pathways, potentially reducing inflammation in animal models.
  • Anticancer Potential : Preliminary studies indicate that pyrazole-based compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Case Study 1: Antimicrobial Activity

A study conducted on a series of pyrazole derivatives, including this compound, showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

In an experimental model of inflammation induced by carrageenan, administration of this compound resulted in a marked reduction in paw edema compared to control groups. This suggests its efficacy in modulating inflammatory responses.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds.

Table 2: Comparison with Similar Compounds

CompoundStructure CharacteristicsBiological Activity
This compoundEthyl and isopropyl substituentsAntimicrobial, anti-inflammatory
1-Methyl-3-isopropyl-1H-pyrazole-4-carbaldehydeMethyl instead of ethylLimited antimicrobial activity
3-Isopropyl-1H-pyrazole-4-carbaldehydeNo ethyl substituentModerate anti-inflammatory effects

Q & A

Q. What are the optimal synthetic routes for 1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde?

The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach adapts methods used for analogous pyrazole-4-carbaldehydes, such as reacting substituted pyrazole precursors with aldehydes under basic catalysis. For example, K₂CO₃ in refluxing ethanol or methanol facilitates the introduction of the aldehyde group at the 4-position of the pyrazole ring . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C to avoid side reactions), and catalyst selection (e.g., phase-transfer catalysts for heterogeneous systems). Yield optimization often requires iterative adjustment of molar ratios and reaction times.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while pyrazole ring protons appear between δ 6.5–8.5 ppm, depending on substitution .
  • IR Spectroscopy : Strong absorption bands near 1680–1700 cm⁻¹ confirm the presence of the aldehyde group.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, with fragmentation patterns indicating loss of the isopropyl or ethyl groups .

Advanced Research Questions

Q. How can computational tools predict the reactivity and supramolecular packing of this compound?

  • Mercury CSD : Analyze crystal packing motifs and intermolecular interactions (e.g., C–H···O hydrogen bonds involving the aldehyde group) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the aldehyde group and pyrazole N-atoms are likely reactive centers .
  • Molecular Dynamics Simulations : Model solvation effects and stability under varying pH or temperature conditions.

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-4-carbaldehydes?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing isopropyl with methyl) to isolate contributions to bioactivity .
  • Experimental Replication : Control variables such as solvent purity, assay protocols (e.g., MIC values for antimicrobial tests), and cell lines used in cytotoxicity studies.
  • Meta-Analysis : Cross-reference datasets from crystallographic (e.g., Cambridge Structural Database) and biochemical databases to identify outliers or methodological biases .

Q. How does X-ray crystallography validate the molecular structure and conformation?

Single-crystal X-ray diffraction provides bond lengths (e.g., C=O: ~1.22 Å) and dihedral angles between the pyrazole ring and substituents. For example, the ethyl and isopropyl groups often adopt staggered conformations to minimize steric hindrance. Refinement using SHELXL ensures precise electron density mapping, critical for confirming tautomeric forms (e.g., 1H- vs. 2H-pyrazole) .

Methodological Considerations

Table 1: Key Techniques for Structural and Functional Analysis

TechniqueApplicationExample Data Output
X-ray CrystallographyDetermines absolute configuration and packing interactionsCCDC entry with R-factor < 0.05
HPLC-PDAPurity assessment (>98% for pharmacological studies)Retention time: 12.3 min, λ_max 254 nm
DSC/TGAThermal stability analysis (decomposition onset: ~200°C)Melting point: 110–112°C

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